molecular formula C11H10O3S B114530 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester CAS No. 146137-88-4

4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester

Cat. No. B114530
M. Wt: 222.26 g/mol
InChI Key: BGXBEXAXVSOWJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester is a chemical compound with the CAS Number: 146137-88-4 . It has a molecular weight of 222.26 and its IUPAC name is methyl 4-methoxy-1-benzothiophene-2-carboxylate . It is a light yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10O3S/c1-13-8-4-3-5-9-7 (8)6-10 (15-9)11 (12)14-2/h3-6H,1-2H3 . This indicates that the compound has a benzothiophene core with a methoxy group at the 4-position and a carboxylic acid methyl ester group at the 2-position .


Physical And Chemical Properties Analysis

This compound is a light yellow solid . It has a molecular weight of 222.26 .

Scientific Research Applications

Synthesis and Derivatives

4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester has been a subject of research for its potential in synthesizing various chemical derivatives. Notable works include the synthesis of isomeric benzo[b]thiophenes with methyl and methoxy groups, which were further esterified to methyl esters (Campaigne & Abe, 1975). Similarly, Sauter and Dzerovicz (1970) reported the synthesis of 2-Phenyl-5-methoxy-benzo[b]thiophene-3-carboxylic acid and its derivatives through ring closure reactions (Sauter & Dzerovicz, 1970).

Photovoltaic Applications

In the field of photovoltaics, benzo[b]thiophene derivatives, closely related to 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, have been utilized. Helgesen et al. (2010) explored di-2-thienyl-2,1,3-benzothiadiazole derivatives in polymer photovoltaic devices, demonstrating their potential in enhancing photovoltaic performance (Helgesen, Bjerring, Nielsen, & Krebs, 2010).

Protective Groups in Organic Synthesis

4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester has been researched for its utility as a protective group in organic synthesis. For example, Yoo et al. (1990) utilized 4-Methoxy-α-methylbenzyl alcohol, a closely related compound, as a new protecting group for carboxylic acids, indicating the potential application of benzo[b]thiophene derivatives in this domain (Yoo, Kim Hye, & Kyu, 1990).

Chemical Structure and Reactions

Studies on the chemical structure and reactions of benzo[b]thiophene derivatives have been extensive. Clarke et al. (1973) investigated substitution reactions of 4-methoxy-benzo[b]thiophen, revealing insights into the bromination, nitration, and other chemical reactions relevant to this class of compounds (Clarke, Scrowston, & Sutton, 1973).

properties

IUPAC Name

methyl 4-methoxy-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S/c1-13-8-4-3-5-9-7(8)6-10(15-9)11(12)14-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXBEXAXVSOWJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(SC2=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590178
Record name Methyl 4-methoxy-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester

CAS RN

146137-88-4
Record name Methyl 4-methoxybenzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146137-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-methoxy-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.